5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13834630
InChI: InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-8(12)9(16-2)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O
Molecular Formula: C10H11NO6
Molecular Weight: 241.20 g/mol

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester

CAS No.:

Cat. No.: VC13834630

Molecular Formula: C10H11NO6

Molecular Weight: 241.20 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester -

Specification

Molecular Formula C10H11NO6
Molecular Weight 241.20 g/mol
IUPAC Name ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Standard InChI InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-8(12)9(16-2)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3
Standard InChI Key GUYNSPSCFTUALS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate, reflecting its esterified carboxylic acid group, hydroxyl group at position 5, methoxy group at position 4, and nitro group at position 2 on the benzene ring . Its molecular formula (C₁₀H₁₁NO₆) and weight (241.20 g/mol) are consistent across analytical sources .

Table 1: Key Identifiers of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid Ethyl Ester

PropertyValue
CAS Number1146162-38-0
Molecular FormulaC₁₀H₁₁NO₆
Molecular Weight241.20 g/mol
IUPAC NameEthyl 5-hydroxy-4-methoxy-2-nitrobenzoate
SMILESCCOC(=O)C1=CC(=C(C=C1N+[O-])OC)O
InChI KeyGUYNSPSCFTUALS-UHFFFAOYSA-N

Structural and Electronic Characteristics

The benzene ring’s substitution pattern creates distinct electronic effects:

  • Nitro group (-NO₂): A strong electron-withdrawing group at position 2, directing electrophilic substitution to the meta position.

  • Methoxy group (-OCH₃): An electron-donating group at position 4, enhancing ring activation for further functionalization.

  • Hydroxyl group (-OH): Positioned at position 5, this group introduces hydrogen-bonding capability and acidity (pKa ≈ 8–10).

Synthesis and Preparation Methods

Primary Synthetic Routes

Two dominant methods are documented for synthesizing this compound:

Method 1: Direct Esterification

Reactants: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, ethanol, sulfuric acid (catalyst).
Conditions: Reflux at 80–90°C for 6–8 hours.
Mechanism: Acid-catalyzed Fischer esterification, where the carboxylic acid reacts with ethanol to form the ethyl ester.
Yield: ~70–75% after recrystallization.

Method 2: Selective Demethylation

Reactants: 4,5-Dimethoxy-2-nitrobenzoic acid ethyl ester.
Conditions: Treatment with hydrobromic acid (HBr) in acetic acid at 60°C for 4 hours.
Mechanism: Acid-mediated cleavage of the methoxy group at position 5, yielding the hydroxyl group.
Yield: ~65–70%.

Table 2: Comparison of Synthetic Methods

ParameterMethod 1Method 2
Starting Material5-Hydroxy-4-methoxy-2-nitrobenzoic acid4,5-Dimethoxy-2-nitrobenzoic acid ethyl ester
CatalystH₂SO₄HBr/AcOH
Reaction Time6–8 hours4 hours
Yield70–75%65–70%

Industrial-Scale Production Challenges

Industrial adoption remains limited due to:

  • Purification Difficulties: Co-occurrence of nitro-containing byproducts necessitates chromatography or fractional crystallization.

  • Cost of Starting Materials: 4,5-Dimethoxy-2-nitrobenzoic acid is synthetically intensive to produce.

Physicochemical Properties

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro and ester groups .

  • Stability: Nitro groups may confer sensitivity to light and heat, necessitating storage in amber containers at 2–8°C.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antimicrobial Agents: Nitro-aromatic derivatives exhibit activity against Gram-positive bacteria.

  • Kinase Inhibitors: Functionalization at the 5-hydroxy position can yield scaffolds targeting ATP-binding pockets.

Material Science

  • Ligand Design: The hydroxyl and nitro groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

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